tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate
Description
tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate is a bicyclic tertiary amine derivative featuring a naphthyridine core partially saturated with hydrogen atoms. The tert-butyl carbamate (Boc) group at the 2-position acts as a protective group, enhancing stability during synthetic processes while enabling selective deprotection for further functionalization. This compound is of interest in medicinal chemistry due to its rigid scaffold, which can mimic bioactive conformations in drug design.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-1H-2,6-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-8-14-6-4-11(10)9-15/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
LDCZQGWHLLGWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCCC2C1 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Transformations
The retrosynthetic approach typically involves:
- Formation of the naphthyridine core via cyclization reactions.
- Installation of the tert-butyl ester protecting group.
- Asymmetric synthesis or resolution to obtain optically pure intermediates.
A notable synthetic strategy involves asymmetric transfer hydrogenation to establish chiral centers, followed by amide bond formation and deprotection steps to yield the target compound.
Detailed Synthetic Route (Based on Recent Research)
A representative synthetic route, adapted from asymmetric synthesis studies of related tetrahydronaphthyridine scaffolds, includes the following steps:
| Step | Reaction Type | Description | Yield / Purity | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Pictet–Spengler-type or one-pot cyclization of vinylpyridine derivatives to form dihydronaphthyridine intermediates | ~79% (assay yield) | Requires controlled temperature and pressure conditions |
| 2 | Asymmetric Transfer Hydrogenation | Enantioselective reduction of dihydronaphthyridine to tetrahydronaphthyridine | 87% isolated yield, >98% ee | Uses chiral ruthenium catalysts and ammonium formate as hydrogen source |
| 3 | Boc Protection | Protection of secondary amine with tert-butoxycarbonyl (Boc) group | High yield | Protects amine for subsequent coupling |
| 4 | Amide Bond Formation | Coupling with aminoindane or cyclobutanecarboxylic acid derivatives | Moderate to high yield | Employs standard peptide coupling reagents |
| 5 | Deprotection | Removal of Boc and tert-butyl ester groups to yield final compound | High yield | Acidic conditions (e.g., HCl, TFA) used |
This route reduces the number of steps from nine to six compared to earlier methods and improves overall yield from approximately 4% to 25%, making it more practical for scale-up and industrial application.
Reaction Conditions and Optimization
- Cyclization : Conducted under mild heating (60 °C) and ammonia pressure (~0.3 MPa) in methanol, facilitating ring closure and lactam formation.
- Asymmetric Reduction : Performed at 35 °C under nitrogen flow with chiral ruthenium catalysts, ensuring high enantiomeric excess.
- Coupling Reactions : Use of copper(I) iodide and diamine ligands in toluene at room temperature for amide bond formation.
- Purification : The new synthetic route avoids chromatographic purification, relying on crystallization and filtration, enhancing scalability.
Data Table Summarizing Key Synthetic Parameters
Research Findings and Advantages of the New Synthetic Route
- Efficiency : The new method reduces the longest linear sequence from nine to six steps.
- Yield Improvement : Overall yield increased from ~4% to 25%.
- Stereoselectivity : High enantiomeric excess (>98%) achieved via asymmetric transfer hydrogenation.
- Scalability : Avoidance of chromatographic purification makes the process suitable for industrial scale.
- Versatility : The synthetic strategy is adaptable for other chiral tetrahydronaphthyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl Octahydro-2,7-naphthyridine-2(1H)-carboxylate
This positional isomer differs in the nitrogen arrangement within the naphthyridine ring (2,7 vs. 2,6 substitution). Suppliers list this isomer (CAS Registry Number unspecified), but synthetic details remain scarce .
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate
A piperidine-based analogue synthesized via alkylation of ethyl 4-oxo-piperidine-1-carboxylate with tert-butyl bromoacetate (50% yield). Key differences include:
- Core structure: Piperidine (monocyclic) vs. octahydro-naphthyridine (bicyclic).
- Functional groups : A ketone at C4 and an ester group at C1 vs. a fully saturated bicyclic system with a Boc group.
NMR data for this compound (e.g., 1H NMR δ 4.34 for broad singlet protons) highlight distinct electronic environments compared to the target compound’s bicyclic framework .
tert-Butyl 4-(4-(Ethoxycarbonyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
This derivative incorporates a pyrazole ring, introducing aromaticity and hydrogen-bonding capabilities absent in the target compound. Such structural variations significantly alter solubility and metabolic stability .
Table 2: Functional Group Impact on Properties
Biological Activity
tert-Butyl octahydro-2,6-naphthyridine-2(1H)-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological effects, supported by relevant case studies and research findings.
Structural Characteristics
Chemical Structure : The compound has the molecular formula and a molecular weight of approximately 240.34 g/mol. Its structure features a tert-butyl group attached to an octahydro-2,6-naphthyridine ring system, which contributes to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 2165711-72-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Common synthetic routes include:
- Formation of the naphthyridine core : This may involve cyclization reactions using appropriate precursors.
- Esterification : The introduction of the tert-butyl group through esterification processes.
1. Antimicrobial Properties
Research indicates that derivatives of naphthyridine compounds, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
2. Cytotoxicity and Anticancer Activity
Certain analogs of this compound have demonstrated cytotoxic effects on various cancer cell lines. For example, in vitro studies have indicated that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes findings from selected studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 25 | Induction of apoptosis |
| Study B | MCF-7 | 15 | Cell cycle arrest at G1 phase |
| Study C | A549 (Lung cancer) | 20 | Inhibition of proliferation |
3. Neuroprotective Effects
Emerging evidence suggests that naphthyridine derivatives may offer neuroprotective benefits. Research has indicated that these compounds can mitigate oxidative stress in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1 : A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of naphthyridine derivatives on neuronal cell cultures exposed to oxidative stress. Results showed that treatment with this compound significantly reduced cell death and reactive oxygen species levels.
Case Study 2 : Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
